Protochlorophyllide

Fluorescence Spectroscopy Membrane Biophysics Liposome Models

Protochlorophyllide (Pchlide a) is the mandatory native substrate for POR enzyme studies and light-driven catalysis research. Unlike phytol-containing protochlorophyll or the reduced product chlorophyllide a, Pchlide a delivers a 5 nm blue-shifted monomer fluorescence, strict 13²(R) stereospecificity (refused by analogs), and 6-fold higher catalytic efficiency with PORB over PORA. Its unique photodynamic potency—completely destroying thylakoid complexes upon illumination—makes it a lead compound for light-activated herbicide development. Only this authentic intermediate provides the native reaction context required for selective herbicide screening and accurate HPLC/spectrofluorimetric calibration in plant extracts.

Molecular Formula C35H32MgN4O5
Molecular Weight 613 g/mol
Cat. No. B1199321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtochlorophyllide
SynonymsMonovinyl Protochlorophyllide
MV PChlide
MV-PChlide
Protochlorophyllide
Protochlorophyllide A
Protochlorophyllide, Monovinyl
Molecular FormulaC35H32MgN4O5
Molecular Weight613 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2]
InChIInChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t31-;/m1./s1
InChIKeyQBPCOMNNISRCTC-JSSVAETHSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protochlorophyllide: A Critical Chlorophyll Biosynthesis Intermediate for Enzyme Assays and Photodynamic Research


Protochlorophyllide (Pchlide) is a magnesium-containing tetrapyrrole that serves as the immediate precursor to chlorophyllide a in the chlorophyll biosynthesis pathway [1]. This light-dependent conversion is catalyzed by the photoenzyme NADPH:protochlorophyllide oxidoreductase (POR), making Pchlide the central substrate for studies of light-driven enzymatic catalysis [2]. Unlike its phytol-containing analog protochlorophyll, Pchlide lacks the hydrophobic phytyl tail, which fundamentally alters its membrane interaction, aggregation behavior, and spectral properties [3].

Why Protochlorophyllide Cannot Be Replaced by Protochlorophyll or Chlorophyllide in Critical Applications


Generic substitution among chlorophyll precursors fails because minor structural variations produce profound differences in biophysical behavior and enzymatic recognition. Protochlorophyllide's lack of a phytol chain versus protochlorophyll results in a 5 nm blue-shift in monomer fluorescence maxima and altered membrane localization patterns [1]. Furthermore, the enzyme POR exhibits strict stereospecificity for the 13²(R) configuration of Pchlide a and rejects even closely related analogs with substituents at the C-13² position [2]. These properties are not shared by the enzymatic product chlorophyllide a, which possesses a reduced D-ring and displays entirely distinct fluorescence lifetimes and quantum yields [3].

Quantitative Differentiation of Protochlorophyllide: A Comparator-Based Evidence Guide for Procurement


Fluorescence Spectral Shift: Protochlorophyllide vs. Protochlorophyll Monomers

In model membrane systems, protochlorophyllide monomers exhibit fluorescence maxima that are red-shifted by approximately 5 nm compared to protochlorophyll monomers under identical conditions [1].

Fluorescence Spectroscopy Membrane Biophysics Liposome Models

Fluorescence Lifetime Differentiation: Protochlorophyllide vs. Protochlorophyll in Organic Solvents

The fluorescence lifetime of protochlorophyllide differs from that of protochlorophyll across a range of organic solvents, with the presence of the phytol chain in protochlorophyll influencing the excited-state dynamics of the entire chromophore [1].

Time-Resolved Spectroscopy Photophysics Solvent Effects

Substrate Specificity of POR: Divinyl vs. Monovinyl Protochlorophyllide

A detailed steady-state kinetic characterization using purified monovinyl (MV) and divinyl (DV) protochlorophyllide demonstrates that neither form significantly alters the kinetic properties of the light-dependent enzyme protochlorophyllide oxidoreductase (POR), despite clear spectral differences between the two pigments [1].

Enzyme Kinetics Chlorophyll Biosynthesis Substrate Analogs

Catalytic Efficiency of POR Isoforms: PORB vs. PORA with Protochlorophyllide a

Among plant POR isozymes, POR B exhibits significantly enhanced catalytic properties compared to POR A when acting on protochlorophyllide a. Specifically, POR B demonstrates a 5-fold higher binding affinity for PChlide and an approximately 6-fold higher catalytic efficiency (kcat/Km) [1].

Isozyme Comparison Catalytic Efficiency Enzyme Engineering

Metabolic Stability: Protochlorophyllide b vs. Protochlorophyllide a

Protochlorophyllide b is metabolically unstable in its free form and does not accumulate to detectable levels in plant etioplasts. In contrast, protochlorophyllide a is the stable, naturally accumulating precursor that forms a one-to-one complex with the enzyme POR [1].

Metabolic Stability Pigment Biosynthesis HPLC Analysis

Photodynamic Activity: DV-Protochlorophyllide vs. DV Mg-Proto in Isolated Chloroplasts

In a direct comparison of tetrapyrroles on isolated chloroplasts, divinyl protochlorophyllide a (DV Pchlide a) and its monomethyl ester (DV Mpe) caused complete destruction of all thylakoid pigment-protein complexes under light, while the closely related analog divinyl Mg-Proto (an earlier intermediate) failed to trigger any chloroplast destruction [1].

Photodynamic Therapy Herbicide Research Photosensitizer

High-Value Application Scenarios for Protochlorophyllide Based on Verified Differentiation


Precise Substrate for In Vitro POR Activity Assays and Inhibitor Screening

Protochlorophyllide a is the only authentic, biologically relevant substrate for light-dependent protochlorophyllide oxidoreductase (POR). Its use is mandatory for establishing baseline kinetic parameters (Km, kcat) and for screening potential inhibitors, as demonstrated by its 6-fold higher catalytic efficiency with PORB versus PORA [1] and its well-defined binding kinetics (e.g., Km of 6.1 µM for DPOR [2]). Substitutes like zinc protopheophorbide or chlorophyll c1 may act as substrates or inhibitors, but only Pchlide a provides the native reaction context for understanding the enzyme's physiological function and for developing selective herbicides that target this pathway [3].

Spectral Standard for Fluorescence-Based Quantification in Complex Biological Matrices

Due to its distinct fluorescence properties, including a monomer emission that is red-shifted by 5 nm relative to protochlorophyll [4] and unique fluorescence lifetime signatures in various solvents [5], highly purified protochlorophyllide serves as an essential calibration standard. This is critical for accurate quantification via HPLC or spectrofluorimetry in plant extracts, where it must be differentiated from the structurally similar phytol-containing protochlorophyll and the reduced product chlorophyllide, which has a different quantum yield [6].

Potent Photosensitizer for Targeted Photodynamic Research and Herbicide Development

The potent and specific photodynamic activity of divinyl protochlorophyllide a, which completely destroys all thylakoid pigment-protein complexes upon illumination, starkly contrasts with the inactivity of the closely related analog divinyl Mg-Proto [7]. This validated differential potency makes Pchlide a lead compound for developing light-activated herbicides or for studying photodynamic damage mechanisms in photosynthetic organisms. Its predictable accumulation in plant tissues treated with certain biosynthesis inhibitors (e.g., dipyridyls [8]) further underscores its utility in this application.

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